1-Butyl-3-(2-morpholinoethyl)urea

説明

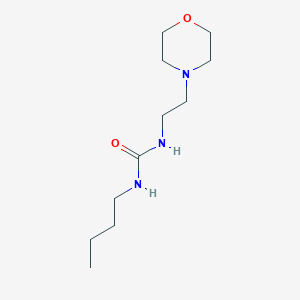

Structure

3D Structure

特性

IUPAC Name |

1-butyl-3-(2-morpholin-4-ylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O2/c1-2-3-4-12-11(15)13-5-6-14-7-9-16-10-8-14/h2-10H2,1H3,(H2,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCAGJKQUJUQAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NCCN1CCOCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901323414 |

Source

|

| Record name | 1-butyl-3-(2-morpholin-4-ylethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26665814 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

120679-86-9 |

Source

|

| Record name | 1-butyl-3-(2-morpholin-4-ylethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Physicochemical Landscape of Substituted Ureas: A Technical Guide for Rational Drug Design

Executive Summary

The urea moiety is a privileged pharmacophore in medicinal chemistry, agrochemicals, and materials science. Its unique capability to act as a bidentate hydrogen-bond donor and a potent hydrogen-bond acceptor makes it an ideal scaffold for targeting complex protein binding pockets, such as those found in kinases and hydrolases. However, the incorporation of substituted ureas profoundly alters a molecule's physicochemical profile—often driving up lipophilicity and crystal lattice energy, which subsequently plummets aqueous solubility.

As a Senior Application Scientist, I have structured this guide to move beyond mere descriptive chemistry. We will dissect the causality behind the physicochemical behaviors of substituted ureas, explore the conformational dynamics that dictate target engagement, and establish self-validating experimental protocols for characterizing these critical parameters.

The Urea Pharmacophore: Electronic and Structural Foundations

The physicochemical behavior of substituted ureas is fundamentally rooted in their electronic structure. Urea is a planar molecule characterized by robust resonance stabilization. The lone electron pairs on the nitrogen atoms are delocalized into the carbonyl π -system.

Causality in Acid-Base Chemistry: Because of this extensive delocalization, the nitrogen atoms in a urea linkage are exceptionally poor bases. The predicted pKa for the protonation of the urea oxygen is typically around ~0.1, while the deprotonation of the N-H group requires highly basic conditions (pKa ~13.89 for compounds like N,N'-Dicyclohexylurea) (1 [1]). Consequently, substituted ureas remain completely neutral under physiological conditions (pH 7.4). Their biological activity is not driven by electrostatic ion-pairing, but rather by their capacity to form highly directional, stable hydrogen-bond networks (2 [2]).

Conformational Dynamics and Rotational Barriers

The partial double-bond character of the C(sp2)-N bonds restricts free rotation, leading to distinct conformational isomers. Understanding these dynamics is critical for computer-aided drug design, as the energy penalty required for a molecule to adopt its bioactive conformation directly subtracts from its overall binding affinity.

Density-functional theory (DFT) and MP2 calculations reveal that the rotational barrier around the C(sp2)-N bond in alkyl and phenyl-substituted ureas is approximately 8.6 to 9.4 kcal/mol (3 [3]). For N,N'-disubstituted ureas, steric hindrance drives the conformational preference toward trans-trans or cis-trans geometries, while the cis-cis conformation is generally a high-energy, sterically forbidden state unless constrained by a macrocycle.

Fig 1: Conformational isomerization pathways and energy states of disubstituted ureas.

Modulating Lipophilicity and Aqueous Solubility

The introduction of bulky, hydrophobic substituents (e.g., adamantyl, diaryl groups) onto the urea core significantly increases the partition coefficient (LogP). While a moderate LogP (2.0–4.0) is desirable for membrane permeability and blood-brain barrier (BBB) penetration, highly lipophilic ureas suffer from poor aqueous solubility. This is compounded by the high crystal lattice energy generated by intermolecular urea-urea hydrogen bonding in the solid state.

Quantitative Data: Physicochemical Parameters of Representative Ureas

| Compound | Substitution Pattern | MW ( g/mol ) | LogP (Est.) | pKa (Est.) | Primary Target / Application |

| N,N'-Dicyclohexylurea | 1,3-Dialkyl | 224.34 | 3.50 | 13.89 | Peptide synthesis byproduct / Baseline model |

| Sorafenib | 1,3-Diaryl | 464.82 | 3.80 | ~12.0 | Multi-kinase inhibitor (e.g., Raf, VEGFR) |

| AUDA | 1-Alkyl-3-Adamantyl | 392.58 | 5.50 | 4.8 (acid) | Soluble Epoxide Hydrolase (sEH) inhibitor |

| BIRB 796 | 1,3-Diaryl | 527.66 | 4.20 | 6.8 (morph) | p38 MAP Kinase allosteric inhibitor |

Data synthesized from authoritative physicochemical databases and literature (4 [4]; 5 [5]).

Experimental Methodologies for Physicochemical Profiling

To ensure scientific integrity, physicochemical properties must be determined using robust, self-validating experimental designs. Below are the gold-standard protocols for evaluating substituted ureas.

Protocol A: Thermodynamic Aqueous Solubility (Shake-Flask Method)

For ureas, kinetic solubility assays (e.g., solvent-shift methods) often overestimate solubility due to supersaturation. Thermodynamic solubility is required for accurate ADMET modeling (6 [6]).

-

Preparation: Add an excess of the solid urea compound (e.g., 5 mg) to 1 mL of aqueous buffer (pH 7.4, 50 mM phosphate) in a glass vial.

-

Equilibration: Agitate the suspension at a constant temperature (25.0 ± 0.1 °C) for 24 to 48 hours. Causality: Substituted ureas with high lattice energies exhibit slow dissolution kinetics. A 48-hour window ensures thermodynamic equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter.

-

Quantification: Dilute the supernatant and analyze via HPLC-UV against a known calibration curve.

-

Validation Checkpoint (Self-Validating System): Analyze the remaining solid precipitate via Powder X-Ray Diffraction (PXRD). Why? If the PXRD pattern differs from the input API, a solvent-mediated polymorphic transition or hydrate formation has occurred. The measured solubility corresponds to the new crystal form, validating the thermodynamic nature of the result.

Protocol B: High-Throughput Lipophilicity (LogP) via RP-HPLC

While the octanol-water shake-flask method is the historical standard, highly lipophilic ureas (LogP > 4) often form unbreakable emulsions, leading to inaccurate partitioning data. Reversed-Phase HPLC (RP-HPLC) offers a robust, indirect alternative (7 [7]; 8 [8]).

-

Standardization: Select 5–7 reference compounds with known LogP values (e.g., phenol, acetophenone, benzene, toluene, naphthalene).

-

Chromatography: Inject standards and the urea analyte onto a C18 column using an isocratic mobile phase (e.g., 50:50 Methanol/Water).

-

Capacity Factor Calculation: Calculate the capacity factor ( k′ ) for each peak: k′=(tr−t0)/t0 , where tr is the retention time and t0 is the dead time (measured using uracil).

-

Calibration & Interpolation: Plot logk′ versus the known LogP of the standards to generate a linear regression. Interpolate the LogP of the target urea from its logk′ .

-

Validation Checkpoint (Self-Validating System): The R2 of the calibration curve must be ≥0.98 . Inject a known internal standard (e.g., toluene) at the beginning and end of the run. A retention time drift of >2% indicates column equilibration failure, invalidating the run.

Fig 2: High-throughput RP-HPLC workflow for determining lipophilicity (LogP).

Case Studies in Target Binding: The Urea Hydrogen Bond Network

The physicochemical properties of ureas are best contextualized by their performance in target binding sites.

Soluble Epoxide Hydrolase (sEH) Inhibitors

sEH is a critical enzyme in cardiovascular disease. 1,3-disubstituted ureas (such as AUDA) act as transition-state mimics. The urea pharmacophore is strictly required for nanomolar potency because it forms a highly specific hydrogen bond network: the carbonyl oxygen accepts hydrogen bonds from Tyr383 and Tyr466, while the N-H group donates a hydrogen bond to Asp335 (5 [5]).

Fig 3: Hydrogen bond network of the urea pharmacophore in the sEH active site.

p38 MAP Kinase Allosteric Inhibition

In the development of BIRB 796, researchers discovered that diaryl ureas could bind to a novel allosteric pocket, indirectly competing with ATP by forcing a "DFG-out" kinase conformation. The urea moiety is perfectly positioned to hydrogen bond with the Glu71 side chain, anchoring the lipophilic substituents into the deep hydrophobic pocket ([9]).

References

-

Ghosh, A., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. NIH PMC. Retrieved from [Link]

-

Bryantsev, V. S., et al. (2005). Conformational Analysis and Rotational Barriers of Alkyl- and Phenyl-Substituted Urea Derivatives. The Journal of Physical Chemistry A, ACS Publications. Retrieved from [Link]

-

Catalano, A., et al. (2022). Urea-based anticancer agents: Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. Retrieved from[Link]

-

Shen, H. C., et al. (2006). Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases. NIH PMC. Retrieved from[Link]

-

Palmer, D. S., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. NIH PMC. Retrieved from [Link]

-

Wiczling, P., et al. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. Retrieved from[Link]

-

ResearchGate Contributors. (2025). LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results. ResearchGate. Retrieved from[Link]

-

Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology / Columbia University. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 5. Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

In silico modeling of urea derivatives binding to target proteins.

An In-Depth Technical Guide to In Silico Modeling of Urea Derivatives' Binding to Target Proteins

Preamble

The urea functionality is a cornerstone in modern medicinal chemistry, celebrated for its unique ability to form robust, directional hydrogen bonds with protein targets.[1][2][3] This capacity has cemented its role in a multitude of clinically approved therapies.[2][4][5] As drug discovery pivots towards greater efficiency and precision, in silico modeling has emerged as an indispensable tool.[6] This guide is designed for researchers, scientists, and drug development professionals, offering a Senior Application Scientist's perspective on the core computational methodologies used to elucidate and predict the binding of urea derivatives to their protein targets. We will move beyond a mere listing of steps to explain the causality behind experimental choices, ensuring each protocol is presented as a self-validating system.

Part 1: The Foundational Workflow: A Strategic Overview

A successful in silico investigation is not a single experiment but a multi-stage pipeline. Each step logically builds upon the last, from preparing the digital "reagents" (the protein and the ligand) to simulating their interaction and analyzing the outcome. This structured approach is critical for generating reproducible and reliable data that can meaningfully guide experimental efforts.

Target Protein Preparation: The Digital Petri Dish

Causality: The accuracy of any binding model is fundamentally dependent on the quality of the target protein's three-dimensional structure. Atomic coordinates, bond orders, and protonation states directly influence the calculation of intermolecular forces. An improperly prepared receptor will invariably lead to erroneous predictions.

Experimental Protocol:

-

Structure Acquisition: Obtain the 3D crystal structure of the target protein, typically from the Protein Data Bank (PDB). Prioritize high-resolution structures (<2.5 Å) with a co-crystallized ligand similar to your compound of interest, if available.

-

Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands that are not relevant to the binding site of interest.[7][8]

-

Structural Correction: Using molecular modeling software (e.g., UCSF Chimera, Schrödinger Maestro, MOE), check for and repair any missing atoms or residues in the protein structure.[9]

-

Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) based on a physiological pH of ~7.4. This step is critical as it defines the hydrogen bonding and electrostatic potential of the active site.

-

Energy Minimization (Restrained): Perform a brief, restrained energy minimization of the protein structure. This step relieves any steric clashes or geometric strain introduced during the preparation process while ensuring the protein's backbone does not deviate significantly from the experimentally determined conformation.

Ligand Preparation: Readying the Urea Derivative

Causality: The ligand must be represented in a three-dimensional, low-energy conformation with correctly assigned partial charges. These factors govern how the ligand's electrostatic field will complement that of the receptor's active site.

Experimental Protocol:

-

2D to 3D Conversion: Draw the 2D structure of the urea derivative using chemical drawing software (e.g., MarvinSketch, ChemDraw) and convert it to a 3D structure.[7]

-

Energy Minimization: Perform a thorough geometry optimization using a suitable force field (e.g., MMFF94) or a quantum mechanical method to find a low-energy conformation.[10]

-

Charge Calculation: Assign partial charges to the atoms of the ligand. This is a crucial step for accurately modeling electrostatic interactions. Common methods include Gasteiger or AM1-BCC charges.[11]

-

Define Rotatable Bonds: Identify the rotatable bonds within the ligand. This allows the docking software to explore different conformations of the ligand within the binding site.[8]

Part 2: Molecular Docking: Predicting the Binding Pose

The "Why": Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] It is essentially a search algorithm coupled with a scoring function. Its primary utility lies in its speed, making it ideal for screening large virtual libraries of compounds and generating initial hypotheses about the binding mode of a molecule.[12]

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Urea derivatives in Drug Discovery [chem-space.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Simulating Protein-Ligand Complexes using Open Source tools [k-nom.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]

- 10. 3. Force Fields — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery | IntechOpen [intechopen.com]

Discovery of novel urea derivatives as kinase inhibitors.

Discovery of Novel Urea Derivatives as Kinase Inhibitors: A Technical Guide to Rational Design and Validation

The Urea Pharmacophore in Kinase Inhibition

The development of small-molecule kinase inhibitors has revolutionized targeted cancer therapy. Among the most privileged scaffolds in medicinal chemistry is the diaryl urea moiety. As an application scientist navigating the complexities of drug discovery, understanding the physicochemical causality behind this structural preference is paramount.

The urea group ( R−NH−CO−NH−R′ ) is uniquely suited for kinase inhibition because it acts simultaneously as a favorable hydrogen bond donor (via the NH groups) and an excellent hydrogen bond acceptor (via the carbonyl oxygen)[1]. This dual capability allows diaryl urea derivatives to establish a near-perfect binding network within the ATP-binding pocket of kinases. Specifically, these molecules function as Type II inhibitors: they stabilize the inactive "DFG-out" conformation of the kinase by forming hydrogen bonds with a conserved glutamic acid residue in the α C-helix and the backbone amide of the aspartic acid in the DFG (Asp-Phe-Gly) motif[1].

Sorafenib, a prototypical diaryl urea derivative, exemplifies this mechanism. It is a potent multi-kinase inhibitor that targets the vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and RAF kinases (including wild-type and V600E-mutated B-RAF)[2][3].

Mechanistic Pathway: The MAPK & Angiogenesis Axis

The therapeutic efficacy of diaryl urea derivatives stems from their ability to exert a dual anticancer effect. By inhibiting receptor tyrosine kinases (like VEGFR and PDGFR) and serine/threonine kinases (like RAF), these compounds simultaneously choke off tumor angiogenesis and halt the mitogen-activated protein kinase (MAPK) proliferation cascade[4][5].

Mechanism of multi-kinase inhibition by diaryl urea derivatives.

Rational Design and Structure-Activity Relationship (SAR)

While first-generation urea inhibitors like Sorafenib are clinically successful, issues such as off-target toxicity, poor aqueous solubility, and acquired resistance necessitate the discovery of novel derivatives[4][5]. Rational drug design leverages Structure-Activity Relationship (SAR) data to optimize the pharmacophore.

Recent SAR studies have demonstrated that modifying the distal and proximal rings of the diaryl urea scaffold can drastically alter target selectivity and potency:

-

Amide vs. Ester Substitutions: Replacing an ester group with an amide group between the central and distal benzene rings significantly enhances antiproliferative activity, as the amide provides additional hydrogen-bonding stability within the hydrophobic pocket[6].

-

Heterocyclic Incorporation: Hybridizing the urea scaffold with pyridine or pyrazole rings alters the electronic distribution and improves binding affinity. For instance, pyridine-containing diaryl ureas have shown potent docking scores and cytotoxicity against MCF-7 breast cancer cell lines[7].

Table 1: SAR and IC50 Data of Novel Diaryl Urea Derivatives

| Compound Designation | Structural Modification | Primary Target | IC50 ( μ M) | Reference Drug (IC50 μ M) |

| Compound 6i | 2-oxo-2-phenylethoxy hybrid | VEGFR-2 | 0.072 | Sorafenib (0.081)[8] |

| Compound 14c | Pyrazole/pyrimidinyl moiety | BRAF (V600E) | 0.009 | Vemurafenib (0.063)[8] |

| Compound 6a | Amide substitution | A549 Cell Line | 2.566 | Sorafenib (2.913)[6] |

| Compound R9 | Pyridine ring inclusion | MCF-7 Cell Line | 17.39 | Sorafenib (29.30)[7] |

Experimental Workflows: Synthesis & Biological Validation

To ensure scientific integrity, the transition from in silico design to in vitro validation must follow a self-validating experimental workflow. Every step must include internal controls to isolate variables and prove causality.

Self-validating workflow for the discovery and evaluation of novel urea inhibitors.

Protocol 1: One-Pot Synthesis of Diaryl Urea Derivatives

This protocol utilizes a facile one-pot sequential reaction to construct the urea linkage[6][9].

-

Reagent Preparation: Dissolve 1.0 equivalent of the substituted amine (e.g., 5-fluoro-2-nitrophenol derivative) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Argon prevents oxidative degradation of sensitive amine intermediates, ensuring high baseline yields.

-

Isocyanate Addition: Cool the reaction vessel to 0°C using an ice bath. Slowly add 1.1 equivalents of the corresponding aryl isocyanate dropwise. Causality: The reaction between amines and isocyanates is highly exothermic. Maintaining 0°C prevents thermal runaway and suppresses the formation of symmetric urea byproducts, maximizing the yield of the desired asymmetric diaryl urea.

-

Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor the disappearance of the starting amine via Thin-Layer Chromatography (TLC).

-

Quenching and Purification: Quench the reaction with distilled water. Extract the organic layer, dry over anhydrous MgSO4 , and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Ethyl Acetate/Hexane gradient). Causality: Biological assays are highly sensitive to impurities; chromatographic purification ensures >95% compound purity, preventing false positives in downstream kinase assays.

Protocol 2: In Vitro Kinase Assay (Self-Validating System)

To quantify the inhibitory potency (IC50), a FRET-based or radiometric kinase assay is employed.

-

Enzyme Preparation: Dilute the recombinant kinase (e.g., VEGFR-2 or B-RAF) in an optimized assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2 , 1 mM EGTA, and 2 mM Dithiothreitol (DTT). Causality: DTT is critical to maintain reducing conditions, preventing the oxidation of catalytic cysteine residues that would otherwise artificially inactivate the enzyme.

-

Compound Incubation: Prepare serial dilutions of the novel urea derivatives (from 1 nM to 100 μ M) in DMSO. Add to the enzyme mixture ensuring the final DMSO concentration remains below 1% (v/v). Causality: DMSO concentrations >1% can induce solvent-mediated protein denaturation, skewing the IC50 results.

-

Control Implementation (The Self-Validating Step):

-

Positive Control: Sorafenib (known Type II inhibitor).

-

Negative Control: Vehicle only (1% DMSO buffer).

-

Blank: Buffer without the kinase. Causality: The positive control confirms the assay's sensitivity to urea-based inhibition, the negative control establishes maximum kinase activity (100%), and the blank accounts for background fluorescence/radiation.

-

-

Reaction Initiation & Detection: Add ATP (at the enzyme's specific Km value) and the appropriate peptide substrate to initiate the reaction. Incubate for 60 minutes at 30°C, then measure the phosphorylated substrate using a microplate reader.

-

Data Analysis: Normalize the data against the controls and plot dose-response curves using non-linear regression analysis to calculate the IC50 values.

Conclusion

The discovery of novel urea derivatives remains a highly active and fruitful area of oncology research. By understanding the structural causality of the DFG-out binding mechanism and employing rigorous, self-validating experimental protocols, researchers can successfully design next-generation kinase inhibitors with enhanced selectivity, lower toxicity, and potent anti-angiogenic properties.

References

-

Sorafenib - Wikipedia Source: Wikipedia URL:[Link]

-

Mechanism of action of sorafenib. Sorafenib exerts a dual anticancer... Source: ResearchGate URL:[Link]

-

Sorafenib mechanism of action: tumor proliferation and angiogenesis Source: ResearchGate URL:[Link]

-

A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma Source: PMC (NIH) URL:[Link]

-

Structure–activity relationship (SAR) for diaryl urea derivatives (XVI)... Source: ResearchGate URL:[Link]

-

Design, synthesis, molecular docking and cytotoxic activity of novel urea derivatives of 2-amino-3-carbomethoxythiophene Source: Indian Academy of Sciences URL:[Link]

-

Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents Source: PMC (NIH) URL:[Link]

-

Diaryl Urea: A Privileged Structure in Anticancer Agents Source: ResearchGate URL:[Link]

-

Docking, synthesis and biological evaluation of pyridine ring containing Diaryl urea derivatives as anticancer agents Source: ScienceScholar URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sorafenib - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciencescholar.us [sciencescholar.us]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

The Strategic Utility of the Morpholine Scaffold in Modern Drug Design

Executive Summary

In the landscape of modern medicinal chemistry, the morpholine ring (tetrahydro-1,4-oxazine) has transcended its origins as a simple heterocyclic building block to become a "privileged pharmacophore"[1]. Characterized by a six-membered saturated ring containing opposing nitrogen and oxygen heteroatoms, morpholine is strategically deployed by drug development professionals to fine-tune the physicochemical, pharmacokinetic (PK), and pharmacodynamic (PD) profiles of lead compounds. This technical whitepaper explores the causality behind morpholine's utility, analyzing its impact on molecular design, detailing its mechanistic role in blockbuster therapeutics like Gefitinib, and providing self-validating experimental protocols for its synthetic incorporation and in vitro profiling.

Physicochemical Causality: The "Why" Behind Morpholine

The decision to incorporate a morpholine moiety rather than its structural cousins—piperidine or piperazine—is rarely arbitrary. It is driven by the fundamental electronic and conformational changes induced by the substitution of a methylene group (–CH₂–) or a secondary amine (–NH–) with an ether oxygen (–O–)[2].

The oxygen atom acts as an electron-withdrawing group via induction, significantly reducing the basicity of the opposing nitrogen atom. Consequently, morpholine possesses a pKa of approximately 8.36, meaning it is less protonated at physiological pH (7.4) compared to piperidine (pKa ~11.2). This subtle shift in ionization state reduces off-target liabilities (such as hERG channel blockade, which is often triggered by highly basic, lipophilic amines) while simultaneously improving membrane permeability[1]. Furthermore, the oxygen atom serves as a potent hydrogen bond acceptor, lowering the overall lipophilicity (LogP) and drastically enhancing aqueous solubility[2].

Quantitative Physicochemical Comparison

To guide rational drug design, the structural and physicochemical differences between common six-membered saturated nitrogen heterocycles are summarized below:

| Property / Parameter | Morpholine | Piperidine | Piperazine |

| Heteroatoms | N, O | N | N, N |

| pKa (Conjugate Acid) | ~8.36 | ~11.2 | ~9.8 (first protonation) |

| Physiological State (pH 7.4) | Partially unprotonated | Highly protonated | Highly protonated |

| Aqueous Solubility | Excellent (H-bond acceptor) | Poor to Moderate | Moderate |

| Lipophilicity (cLogP) | Low (Hydrophilic) | High (Lipophilic) | Moderate |

| Typical hERG Liability | Low | High | Moderate to High |

Mechanistic Case Study: Gefitinib (EGFR Inhibitor)

The clinical success of Gefitinib (Iressa), a first-line treatment for EGFR-mutated non-small cell lung cancer (NSCLC), perfectly illustrates the strategic application of the morpholine scaffold[3].

Gefitinib's core is an anilinoquinazoline, which acts as a competitive ATP-binding hinge binder in the kinase domain of the Epidermal Growth Factor Receptor (EGFR). However, the naked quinazoline core is highly lipophilic and poorly soluble, resulting in erratic oral bioavailability. To resolve this, medicinal chemists appended a 3-morpholinopropoxy group to the 6-position of the quinazoline ring[4].

The Causality of the Design:

-

Solvent-Exposed Solubilization: X-ray crystallography reveals that while the quinazoline core is buried deep within the hydrophobic ATP-binding pocket, the morpholine appendage extends outward into the solvent-exposed region. This allows the morpholine's oxygen to interact with water molecules, drastically improving the drug's aqueous solubility without disrupting the critical hinge-binding interactions.

-

Metabolic Stability: The morpholine ring modulates the overall clearance of the drug. While Gefitinib is extensively metabolized by CYP3A4 (primarily via oxidative defluorination and O-demethylation), the morpholine ring provides a stable metabolic vector that prolongs the plasma half-life compared to more labile aliphatic chains[3].

Caption: Logical relationship of Gefitinib's structural components interacting with the EGFR signaling pathway.

Synthetic Methodologies: Experimental Protocols

The incorporation of a morpholine ring into an aromatic core is most commonly achieved via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling[5]. Below is a self-validating protocol for the SNAr of an electron-deficient aryl fluoride with morpholine.

Protocol 1: SNAr Incorporation of Morpholine

Objective: To synthesize a morpholine-substituted aryl compound while ensuring high yield and minimal side reactions.

Causality & Reagent Selection:

-

Morpholine (1.2 eq): Acts as the nucleophile. A slight excess ensures complete consumption of the valuable aryl halide.

-

K₂CO₃ (2.0 eq): A mild inorganic base. It is strictly required to scavenge the hydrofluoric acid (HF) generated during the reaction. Without it, the acidic byproduct would protonate the morpholine (forming an unreactive morpholinium salt), halting the reaction.

-

DMF (Solvent): A polar aprotic solvent. It stabilizes the highly polarized Meisenheimer complex (transition state), accelerating the reaction rate.

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the aryl fluoride (1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

-

Base Addition: Add finely powdered anhydrous K₂CO₃ (2.0 mmol). Stir for 5 minutes at room temperature to ensure uniform suspension.

-

Nucleophile Addition: Add morpholine (1.2 mmol) dropwise via syringe.

-

Thermal Activation: Heat the reaction mixture to 80°C using an oil bath.

-

Self-Validating Monitoring: Monitor the reaction strictly via Thin-Layer Chromatography (TLC) and LC-MS. Validation check: The disappearance of the starting material mass and the appearance of the [M+H]+ peak corresponding to the morpholine adduct confirms successful substitution.

-

Workup: Once complete (typically 2-4 hours), cool to room temperature. Quench the reaction by pouring it into ice-cold distilled water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

-

Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Caption: Workflow and mechanistic pathway for the SNAr synthesis of morpholine derivatives.

In Vitro Profiling: Microsomal Stability Assay

Because morpholine heavily influences a drug's metabolic fate (particularly via CYP3A4-mediated oxidation)[3], determining its metabolic stability is a critical early-stage drug discovery workflow.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Objective: To determine the intrinsic clearance (CL_int) and half-life (t1/2) of a novel morpholine-containing drug candidate.

System Design & Causality: This protocol is designed as a self-validating system . It relies on specific controls to prove that any observed degradation is strictly due to Cytochrome P450 (CYP) enzymatic activity and not chemical instability.

-

NADPH Regenerating System: CYPs require NADPH as an electron donor. Adding a regenerating system ensures the cofactor is not depleted during the assay.

-

Positive Control (Verapamil): A drug known to be rapidly metabolized by HLMs. If Verapamil is not degraded, the HLM batch is inactive, and the assay is invalid.

-

Negative Control (Minus-NADPH): The test compound is incubated with HLMs without NADPH. If degradation occurs here, it indicates non-CYP mediated instability (e.g., chemical hydrolysis or esterase activity).

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Thaw HLMs on ice. Prepare a 10 mM stock of the morpholine test compound in DMSO.

-

Incubation Mixture: In a 96-well plate, combine the test compound (final concentration 1 µM; keeping DMSO < 0.1% to avoid CYP inhibition) and HLMs (final protein concentration 0.5 mg/mL) in the phosphate buffer.

-

Pre-incubation: Incubate the plate at 37°C for 5 minutes to achieve thermal equilibrium.

-

Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM) to the test wells and the positive control (Verapamil) wells. Add an equivalent volume of plain buffer to the minus-NADPH negative control wells.

-

Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), transfer a 50 µL aliquot from the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, quenching the reaction.

-

Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Transfer the supernatant to a new plate and analyze the remaining parent compound via LC-MS/MS.

-

Data Processing: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression yields the elimination rate constant (k), from which t1/2 and intrinsic clearance (CL_int) are calculated.

Future Perspectives

The morpholine moiety continues to evolve beyond traditional small-molecule inhibitors. In the rapidly expanding fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), morpholine is frequently utilized within linker regions. Its unique ability to break molecular planarity, increase aqueous solubility, and provide a stable, non-reactive hinge ensures that complex, high-molecular-weight modalities maintain acceptable pharmacokinetic profiles. As drug design pushes into increasingly challenging chemical space, the morpholine scaffold will remain an indispensable tool for the medicinal chemist.

References

-

An Overview on Tyrosine Kinase Inhibitor Gefitinib Drug Delivery Systems for Enhanced Treatment of Cancer Biosciences Biotechnology Research Asia URL: [Link]

-

Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters PubMed / National Institutes of Health (NIH) URL:[Link]

-

Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules ResearchGate URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Overview on Tyrosine Kinase Inhibitor Gefitinib Drug Delivery Systems for Enhanced Treatment of Cancer – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. researchgate.net [researchgate.net]

Navigating the Preclinical Frontier: A Comprehensive Guide to Preliminary Cytotoxicity Screening of Novel Urea Compounds

Executive Summary

Urea and diarylurea derivatives represent a privileged structural scaffold in modern medicinal chemistry. Their unique bidentate hydrogen-bonding capability allows them to act as potent kinase inhibitors—most notably targeting the ATP-binding pocket of critical oncogenic drivers like VEGFR-2 and BRAF. However, transitioning a newly synthesized urea library into a pipeline of viable lead compounds requires rigorous preliminary cytotoxicity screening. As a Senior Application Scientist, I have observed that the primary challenge in early-stage drug discovery is not merely identifying compounds that induce cell death, but distinguishing highly targeted antiproliferative activity from non-specific, basal toxicity. This whitepaper outlines the mechanistic rationale, strategic assay design, and self-validating protocols required to accurately profile novel urea compounds.

Mechanistic Rationale: The Pharmacological Power of the Urea Motif

The efficacy of urea derivatives stems from their ability to stabilize inactive kinase conformations. For instance, the urea moiety in FDA-approved drugs like Sorafenib forms critical hydrogen bonds with the DFG (Asp-Phe-Gly) motif of VEGFR-2, trapping the enzyme in an inactive state[1]. This specific inhibition downregulates the downstream MAPK/ERK signaling cascade, shifting the cellular balance away from uncontrolled proliferation and triggering apoptosis[2]. Understanding this mechanism is crucial, as it dictates that our screening assays must be sensitive enough to detect pathway-specific growth inhibition rather than immediate necrotic membrane rupture.

Mechanism of VEGFR-2 pathway inhibition by novel urea derivatives.

Strategic Assay Design: Causality in Experimental Choices

When designing a preliminary screening cascade for novel urea compounds, the selection of cell lines and assay modalities must be driven by strict mechanistic logic.

-

Cell Line Pairing: A common pitfall in preliminary screening is evaluating compounds exclusively against cancer cell lines. To establish a true therapeutic window, compounds must be counter-screened against matched non-cancerous lines, such as Wi-38 (human lung fibroblasts) or HaCaT (immortalized keratinocytes)[3],[1]. This allows us to calculate the Selectivity Index (SI). A compound highly toxic to cancer cells but equally toxic to normal fibroblasts is a poor lead.

-

Solvent Control: Urea derivatives, particularly those with bulky aryl or adamantyl substituents, are notoriously hydrophobic. Dimethyl sulfoxide (DMSO) is the mandatory vehicle. However, we strictly cap the final DMSO concentration at ≤0.1% (v/v) in the assay[3]. Concentrations above this threshold induce osmotic stress and baseline cytotoxicity, confounding the IC50 calculations and yielding false positives.

-

Assay Selection: We utilize the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay as the gold standard for preliminary screening. It measures NAD(P)H-dependent cellular oxidoreductase activity, which directly correlates with the number of viable cells[3],[4].

Step-by-step workflow for preliminary in vitro cytotoxicity screening.

Self-Validating Experimental Protocol: The MTT Workflow

The following step-by-step methodology is engineered to be self-validating, incorporating internal controls at every stage to ensure data integrity.

Step 1: Compound Preparation

-

Action: Dissolve the novel urea derivative in 100% molecular-grade DMSO to create a 10 mM master stock.

-

Causality: A high initial concentration ensures that subsequent serial dilutions in aqueous culture media will keep the final DMSO concentration well below the 0.1% toxicity threshold.

Step 2: Cell Culture and Seeding

-

Action: Harvest cells at 80% confluence. Seed 5,000 cells/well (for lines like A549 or MDA-MB-231) into a 96-well plate using 100 µL of complete medium (e.g., DMEM supplemented with 10% FBS)[3],[4]. Incubate overnight at 37°C, 5% CO2.

-

Causality: Overnight incubation allows cells to adhere and re-enter the log phase of growth. This is critical because urea-based kinase inhibitors primarily target active proliferation pathways; treating dormant cells will artificially inflate the IC50.

Step 3: Treatment and Internal Controls

-

Action: Prepare a 5-dose serial dilution (e.g., 0.1, 1, 10, 50, 100 µM) in culture media[2]. Replace the overnight media with 100 µL of the treatment media.

-

Validation Controls:

Step 4: Viability Measurement

-

Action: After 48 hours of exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate the media and dissolve the resulting purple formazan crystals in 150 µL of pure DMSO.

-

Causality: The 48-hour window is optimal for capturing both early apoptotic events and secondary necrosis. The complete solubilization of formazan in DMSO ensures linear absorbance readings.

Step 5: Data Acquisition and Analysis

-

Action: Read absorbance at 570 nm using a microplate reader. Calculate percentage viability relative to the vehicle control. Determine the IC50 using non-linear regression analysis.

Quantitative Data Interpretation

To effectively evaluate the therapeutic window of novel urea compounds, we rely on the Selectivity Index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells. An SI > 3 is generally considered the minimum threshold for advancing a compound to secondary screening.

Table 1: Representative Cytotoxicity Profile of Novel Diarylurea Derivatives

| Compound ID | Structural Motif | Target Cell Line (Cancer) | IC50 (µM) | Normal Cell Line (Control) | IC50 (µM) | Selectivity Index (SI) |

| Urea-1a | N-Acylhydrazone Urea | A549 (Lung) | 12.45 | Wi-38 (Fibroblast) | 15.20 | 1.22 |

| Urea-2g | 5-(2-fluorobenzyloxy) Urea | A549 (Lung) | 0.34 | Wi-38 (Fibroblast) | > 50.00 | > 147.0 |

| Urea-3c | Chalcone-Urea Hybrid | MDA-MB-231 (Breast) | 4.80 | HaCaT (Keratinocyte) | 28.50 | 5.93 |

| Sorafenib | Diarylurea (Reference) | A549 (Lung) | 3.10 | Wi-38 (Fibroblast) | 18.40 | 5.93 |

Note: Data synthesized based on established structure-activity relationships of diarylurea derivatives[4],[2]. Compound Urea-2g demonstrates an exceptional SI, validating its progression to in vivo models.

Conclusion

The preliminary cytotoxicity screening of novel urea compounds is a highly nuanced process that requires strict adherence to mechanistic principles. By carefully pairing cell lines to establish a Selectivity Index, rigorously controlling solvent parameters, and utilizing self-validating assay protocols, drug development professionals can confidently separate non-specific toxins from true, targeted therapeutic leads.

References

- Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Deriv

- Discovery of Hybrid Dual N-Acylhydrazone and Diaryl Urea Derivatives as Potent Antitumor Agents: Design, Synthesis and Cytotoxicity Evalu

- Novel chalcone 2-thiopyrimidine conjugates as dual VEGFR-2/BRAF inhibitors: design, synthesis, in vitro cytotoxicity, and molecular docking study, PMC,

- Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents, PMC,

Sources

- 1. Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel chalcone 2-thiopyrimidine conjugates as dual VEGFR-2/BRAF inhibitors: design, synthesis, in vitro cytotoxicity, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

Synthesis of Unsymmetrical Ureas from Phenethylamine Scaffolds: A Strategic Guide for Medicinal Chemists

Executive Summary

The unsymmetrical urea motif ( R1−NH−CO−NH−R2 ) is a privileged pharmacophore in modern drug discovery, forming the structural backbone of numerous kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and G-protein coupled receptor (GPCR) modulators 1. When incorporating neuroactive or cardiovascular building blocks like phenethylamine derivatives, the primary synthetic challenge is breaking symmetry. Direct carbonylation with phosgene often yields a statistical mixture of symmetrical and unsymmetrical ureas.

As an application scientist, the goal is not merely to run a reaction, but to design a highly controlled, self-validating system. This whitepaper dissects the causality behind three distinct methodologies—kinetic trapping, thermodynamic stabilization, and irreversible displacement—to achieve >95% selectivity for unsymmetrical phenethylamine-derived ureas.

The Challenge of Symmetry and Mechanistic Strategy

The synthesis of unsymmetrical ureas requires the sequential addition of two different amines to a carbonyl equivalent. The failure of traditional phosgene gas in unsymmetrical synthesis lies in its extreme electrophilicity; the intermediate isocyanate is so reactive that it immediately competes with the unreacted starting material, leading to symmetrical byproducts 1.

To circumvent this, we must manipulate the activation energy of the intermediate. We can achieve this via three distinct mechanistic pathways:

-

The Kinetic Approach (Triphosgene): Rapidly trapping the phenethylamine as an isocyanate under strict stoichiometric control.

-

The Thermodynamic Approach (CDI): Forming a stable, isolable intermediate that requires thermal activation to react with the second amine.

-

The Irreversible Approach (Isopropenyl Carbamate): Utilizing a leaving group that volatilizes out of the reaction matrix, driving the equilibrium forward via Le Chatelier's principle.

Decision Matrix for Unsymmetrical Urea Synthesis Route Selection

Experimental Methodologies & Protocols

Methodology A: The Triphosgene Kinetic Route

Triphosgene (bis(trichloromethyl) carbonate) is a crystalline solid that safely replaces phosgene gas. The causality of success here relies on inverse addition. By adding the phenethylamine dropwise to an excess of triphosgene, the amine is kinetically trapped as the isocyanate before it can encounter another unreacted amine molecule 2.

Self-Validating Protocol:

-

Activation: Dissolve triphosgene (0.37 mmol) in anhydrous CH2Cl2 (5 mL) under an argon atmosphere at 0 °C.

-

First Amine Addition: Slowly add a solution of phenethylamine (1.0 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.2 mmol) in CH2Cl2 (5 mL) dropwise over 30 minutes.

-

Causality Check: DIPEA is chosen because it is non-nucleophilic; it neutralizes the generated HCl without competing for the electrophilic carbon.

-

Self-Validation: Monitor by TLC. The primary amine spot should disappear entirely, replaced by a highly non-polar isocyanate spot.

-

-

Trapping: Stir for 10 minutes at room temperature, then add the second amine (1.0 mmol) in one portion.

-

Workup: Stir for 1-2 hours. Evaporate to dryness, dilute with ethyl acetate, and wash sequentially with 10% aqueous KHSO4 (to remove unreacted amines) and 5% NaHCO3 . Dry over MgSO4 and concentrate.

Methodology B: The 1,1'-Carbonyldiimidazole (CDI) Route

When working with highly nucleophilic aliphatic amines where triphosgene still yields symmetrical byproducts, CDI is the superior choice. The thermodynamic stability of the imidazole-1-carboxamide intermediate is the driving force here. Because imidazole is a relatively poor leaving group compared to a chloride ion, the intermediate accumulates stably and requires thermal energy to react with the second amine 3.

Self-Validating Protocol:

-

Activation: Dissolve phenethylamine (1.0 mmol) in anhydrous THF (10 mL).

-

CDI Addition: Add CDI (1.1 mmol) in one portion at room temperature.

-

Self-Validation: The immediate, vigorous evolution of CO2 gas is a physical indicator that the activation is proceeding correctly. If no gas evolves, the CDI has likely hydrolyzed due to moisture.

-

-

Intermediate Isolation (Optional but Recommended): Stir for 2 hours. Wash with water to remove the displaced imidazole and unreacted CDI. This guarantees zero symmetrical byproduct formation.

-

Coupling: Add the second amine (1.2 mmol) and heat the mixture to 60 °C for 4-6 hours.

-

Workup: Concentrate and purify via recrystallization or silica gel chromatography.

Methodology C: The Irreversible Isopropenyl Carbamate Route

Traditional carbamates (e.g., methyl or phenyl carbamates) suffer from reaction reversibility, leading to equilibrium mixtures of starting materials and products. Isopropenyl carbamates solve this by reacting with amines to liberate an enol, which instantly tautomerizes to acetone. This volatilization irreversibly pulls the reaction to 100% completion 4.

Self-Validating Protocol:

-

Precursor Synthesis: Synthesize the isopropenyl carbamate of phenethylamine using isopropenyl chloroformate under standard Schotten-Baumann conditions.

-

Coupling: Combine the isopropenyl carbamate (1.0 mmol) and the second amine (1.0 mmol) in THF (5 mL).

-

Catalysis: Add a catalytic amount of N-methylpyrrolidine (0.1 mmol) to accelerate the displacement.

-

Reaction: Heat to 55 °C for 30-60 minutes.

-

Self-Validation: The formation of acetone can be detected via NMR or simply by the clean, quantitative conversion on HPLC without any detectable symmetrical ureas.

-

Comparative Quantitative Data

To aid in route selection, the following table summarizes the operational parameters, risks, and efficiencies of the discussed methodologies, including recent advances in metal-free hypervalent iodine ( PhI(OAc)2 ) couplings 5.

| Methodology | Activating Reagent | Intermediate Stability | Symmetrical Byproduct Risk | Atom Economy | Ideal Application |

| Triphosgene | Bis(trichloromethyl) carbonate | Low (Isocyanate) | Moderate to High | High | Industrial scale-up, non-nucleophilic amines |

| CDI | 1,1'-Carbonyldiimidazole | High (Isolable) | Low | Moderate | Routine medicinal chemistry, moisture-sensitive labs |

| Isopropenyl | Isopropenyl chloroformate | High (Isolable) | Very Low | Moderate | High-throughput library synthesis |

| PhI(OAc)₂ | Iodobenzene diacetate | Low (In situ isocyanate) | Low | Low | Late-stage functionalization from amides |

References

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health (NIH). 1

-

A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene. American Chemical Society (ACS). 2

-

Practical Synthesis of Unsymmetrical Ureas from Isopropenyl Carbamates. American Chemical Society (ACS).4

-

Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. MDPI. 5

-

1,1'-Carbonyldiimidazole Procedure. Organic Syntheses. 3

Sources

Carcinogenicity Risk Assessment: A Structural and Mechanistic Evaluation of Morpholine and Urea Compounds

Executive Summary

As a Senior Application Scientist navigating the complex landscape of preclinical drug development and chemical safety, evaluating the carcinogenic potential of structural moieties is paramount. Morpholine and urea represent two widely utilized chemical classes in pharmaceuticals, excipients, and industrial coatings. However, their toxicological profiles diverge significantly due to their inherent chemical reactivity and metabolic fates. This whitepaper provides an in-depth mechanistic analysis and an experimental framework for assessing the carcinogenicity of morpholine, its nitrosated derivatives, and urea compounds.

Mechanistic Toxicology: The Morpholine-Nitrosamine Axis

Morpholine itself is a secondary amine. Extensive in vivo studies and evaluations by the International Agency for Research on Cancer (IARC) have concluded that morpholine is not classifiable as to its carcinogenicity to humans (Group 3) [1]. Chronic inhalation and oral administration studies in Sprague-Dawley rats demonstrated no significant increase in tumor incidence from morpholine alone [2].

However, the critical toxicological liability of morpholine lies in its susceptibility to nitrosation. In the acidic environment of the mammalian stomach, or in the presence of environmental nitrites, morpholine readily reacts to form N-nitrosomorpholine (NMOR) [3]. NMOR is a potent, genotoxic carcinogen classified by IARC as a Group 2B (possibly carcinogenic to humans) [4]. The induction of tumors by NMOR is highly reproducible across species, consistently driving hepatocellular carcinoma, pulmonary angiosarcoma, and nasal cavity tumors [5].

Causality of Toxicity: The carcinogenicity of NMOR is driven by cytochrome P450 (CYP)-mediated α -hydroxylation in the liver, leading to the spontaneous cleavage of the morpholine ring and the generation of a highly reactive diazonium ion. This electrophile aggressively alkylates DNA (predominantly at the O6 position of guanine), causing mispairing during replication and initiating oncogenesis [6].

Mechanistic pathway of morpholine nitrosation and subsequent DNA alkylation by NMOR.

Carcinogenicity Profile of Urea Compounds

In stark contrast to secondary amines, urea and its simple derivatives (e.g., hydroxyethyl urea, carbamide peroxide) exhibit remarkable metabolic stability. The carbonyl-diamide structure of urea does not undergo nitrosation to form reactive electrophiles under physiological conditions.

The U.S. Environmental Protection Agency (EPA) concluded that there is "inadequate information to assess the carcinogenic potential" of exogenous urea, primarily because chronic exposure studies in mice and rats show no treatment-related increase in tumors [7, 8]. Similarly, cosmetic and dental derivatives like carbamide peroxide (urea compounded with hydrogen peroxide) and hydroxyethyl urea have been rigorously tested. Hydroxyethyl urea showed no genotoxic potential in Ames tests or in vivo micronucleus assays (up to 2000 mg/kg bw), and is not considered a carcinogenic risk [9].

Causality of Safety: Urea compounds are highly water-soluble and are rapidly cleared via renal filtration without undergoing bioactivation into DNA-reactive intermediates. The lack of structural alerts for genotoxicity makes them highly favorable excipients and active agents in topical formulations.

Pharmacokinetic clearance of urea compounds demonstrating an absence of genotoxic intermediates.

Comparative Toxicological Data

To facilitate risk assessment, the following table synthesizes the quantitative toxicological parameters and regulatory classifications of these compounds.

| Compound | IARC Classification | Target Organs (Toxicity/Cancer) | Acute Oral LD50 (Rat) | Genotoxicity (Ames/Micronucleus) |

| Morpholine | Group 3 (Not classifiable) [10] | Liver, Kidney, Nasal Cavity (Irritation) | 1,050 mg/kg [2] | Negative |

| N-Nitrosomorpholine (NMOR) | Group 2B (Possible Carcinogen) [4] | Liver, Lungs, Nasal Cavity (Tumors) | Moderate/High Toxicity | Positive (Potent Mutagen) |

| Urea | Not Assessed (Inadequate Info) [7] | None definitively identified | 8,471 mg/kg | Negative |

| Hydroxyethyl Urea | Not Assessed (Low Concern) [9] | None | > 2,000 mg/kg | Negative [9] |

Experimental Protocols for Carcinogenicity & Toxicity Assessment

As a Senior Application Scientist, I mandate that experimental designs must be self-validating. The following protocols detail the methodologies used to generate the foundational data for these compounds.

Protocol A: In Vivo Nitrosation and NMOR Carcinogenicity Bioassay

Objective: To evaluate the synergistic carcinogenicity of morpholine when co-administered with dietary nitrites. Rationale: Testing morpholine alone ignores the physiological reality of the gastric environment. Co-administration with sodium nitrite ( NaNO2 ) forces the in vivo synthesis of NMOR, providing a true assessment of exposure risk.

-

Model Selection: Utilize 8-week-old male Sprague-Dawley rats. Causality: This strain has a well-characterized baseline for spontaneous hepatic tumors, ensuring statistical power when detecting NMOR-induced hepatocellular carcinomas.

-

Dosing Regimen:

-

Group 1 (Vehicle Control): Deionized water.

-

Group 2 (Morpholine only): 100 mg/kg/day morpholine via gavage.

-

Group 3 (Nitrite only): 50 mg/kg/day NaNO2 in drinking water.

-

Group 4 (Test Group): 100 mg/kg/day morpholine + 50 mg/kg/day NaNO2 .

-

-

Duration & Monitoring: Administer treatments for 104 weeks. Perform weekly body weight measurements and daily clinical observations to monitor for early signs of toxicity (e.g., jaundice indicating liver failure).

-

Self-Validating Control: The inclusion of Groups 2 and 3 isolates the variables. Causality: If Group 4 develops tumors but Groups 2 and 3 do not, the causality is definitively linked to the in vivo formation of NMOR, not the individual precursors.

-

Histopathology: At week 104, euthanize via CO2 asphyxiation. Extract the liver, kidneys, and nasal turbinates. Fix in 10% neutral buffered formalin, section, and stain with Hematoxylin & Eosin (H&E). Pathologists must be blinded to the treatment groups to prevent bias during tumor grading.

Protocol B: In Vitro Genotoxicity Screening for Urea Derivatives (Ames Test)

Objective: To confirm the absence of DNA-reactive intermediates in novel urea derivatives (e.g., hydroxyethyl urea). Rationale: Before advancing to costly in vivo models, the Ames test provides a robust, self-validating system to rule out point mutations and frameshifts.

-

Strain Preparation: Cultivate Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537. Causality: Using multiple strains ensures coverage across different DNA mutation mechanisms (frameshift vs. base-pair substitution).

-

Metabolic Activation (S9 Fraction): Prepare rat liver S9 homogenate (induced by Aroclor 1254). Causality: Urea derivatives might be inert in vitro but could theoretically be metabolized into reactive species. The S9 fraction simulates hepatic CYP450 metabolism.

-

Treatment: Plate 100 µL of bacterial suspension, 500 µL of S9 mix (or buffer for non-activated), and test concentrations of Hydroxyethyl Urea (75 to 5000 µ g/plate ) onto minimal agar plates.

-

Validation Controls:

-

Negative Control: Sterile water (vehicle).

-

Positive Controls: 2-Aminoanthracene (requires S9 activation) and Sodium Azide (direct-acting). Causality: If the positive controls fail to induce a >2-fold increase in revertant colonies, the assay is invalid and must be repeated.

-

-

Incubation & Scoring: Incubate at 37°C for 48 hours. Count revertant colonies using an automated colony counter. A negative result (no significant increase in colonies) confirms the lack of genotoxic potential [9].

Strategic Insights for Drug Development

When designing novel therapeutics or selecting excipients, the structural dichotomy between morpholine and urea is a critical decision point. While morpholine rings are excellent for modulating the pKa and lipophilicity of a drug molecule (e.g., in kinase inhibitors), formulators must rigorously assess the risk of nitrosamine impurities during manufacturing or in vivo nitrosation. Conversely, urea functionalities offer a safe, stable, and highly polar alternative for hydrogen bonding interactions, free from the genotoxic liabilities associated with secondary amines.

References

-

IARC (1989) Morpholine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide: Studies of Cancer in Experimental Animals. NIH.[Link]

-

Government of Canada (2025) Hazardous substance assessment – Morpholine.[Link]

-

U.S. EPA - N-Nitrosomorpholine Hazard Summary.[Link]

-

PubMed - Inhalation carcinogenesis of N-nitrosomorpholine (NMOR) in rats and hamsters. NIH.[Link]

-

U.S. EPA (2011) Toxicological Review of Urea.[Link]

-

NIH PMC - Assessment of Health Effects of Exogenous Urea: Summary and Key Findings.[Link]

-

Cosmetic Ingredient Review (2019) Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics.[Link]

-

INCHEM - Morpholine (IARC Summary & Evaluation, Volume 71, 1999).[Link]

Application Note: Advanced RP-HPLC Methodologies for the Quantification of Urea Derivatives

Target Audience: Analytical Chemists, Agronomists, and Pharmaceutical QA/QC Scientists Matrix Focus: Environmental Water/Soil & Pharmaceutical Solid Dosage Forms

Introduction & Chemical Context

Urea derivatives—characterized by the core functional group R−NH−CO−NH−R′ —are structurally diverse molecules that play critical roles across multiple industries. Two of the most analytically significant subclasses are sulfonylurea herbicides (e.g., nicosulfuron, metsulfuron-methyl), which are highly potent agrochemicals, and anti-diabetic sulfonylureas (e.g., glipizide, glimepiride, glibenclamide), which are essential insulin secretagogues used to treat Type 2 diabetes[1].

Historically, the analysis of these compounds presented severe challenges. Due to their high polarity and thermal lability, traditional Gas Chromatography (GC) methods require complex, time-consuming derivatization steps (such as silylation) to prevent on-column degradation. Consequently, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV or Mass Spectrometry (MS) has emerged as the gold standard, offering a direct, non-destructive, and highly reproducible analytical pathway[2].

Mechanistic Method Development: The "Why" Behind the Workflow

As an application scientist, developing a robust method requires moving beyond trial-and-error to understand the fundamental physical chemistry of the analytes. Every parameter in the following protocols is a deliberate choice designed to create a self-validating system.

Stationary Phase Selection & End-Capping

Urea derivatives contain basic nitrogen atoms within the urea bridge that are prone to secondary interactions with residual silanol groups ( Si−OH ) on the silica support of the column. This interaction causes severe peak tailing. Therefore, a fully end-capped C18 (octadecylsilane) column is mandatory. The dense hydrophobic phase ensures retention is driven purely by the partitioning of the substituted aromatic rings, rather than unwanted ionic interactions.

Mobile Phase pH and Ion Suppression

The most critical parameter in sulfonylurea analysis is the pH of the aqueous mobile phase. The sulfonamide proton in these molecules is weakly acidic, with a pKa typically ranging from 3.5 to 5.0.

-

The Problem: If the mobile phase pH is near neutral (pH 6-7), the molecules exist in a state of partial ionization. This leads to split peaks, poor retention, and shifting retention times.

-

The Solution: The aqueous phase must be acidified to at least 1.5 pH units below the analyte's pKa . By utilizing 0.1% formic acid or a potassium phosphate buffer adjusted to pH 3.0–3.5, we suppress ionization, keeping the molecules fully protonated (neutral)[1]. This maximizes hydrophobic retention and guarantees sharp, symmetrical peaks.

Caption: Logical decision tree for RP-HPLC method development of weakly acidic urea derivatives.

Experimental Protocols

To demonstrate the versatility of RP-HPLC, two distinct workflows are detailed below: one optimized for trace environmental analysis and another for high-throughput pharmaceutical quality control.

Protocol A: Trace Environmental Analysis of Sulfonylurea Herbicides

Environmental water samples require massive pre-concentration due to the low application rates of sulfonylureas in the field. This protocol utilizes Solid-Phase Extraction (SPE) prior to gradient HPLC-UV/MS analysis[2][3].

Step-by-Step Methodology:

-

Sample Preparation: Filter 500 mL of the environmental water sample through a 0.45 µm nylon membrane to remove particulate matter.

-

SPE Conditioning: Condition a C18 or Molecularly Imprinted Polymer (MIP) SPE cartridge with 5 mL of HPLC-grade methanol, followed immediately by 5 mL of ultra-pure water[3]. Do not let the sorbent dry.

-

Loading: Pass the 500 mL water sample through the cartridge at a controlled flow rate of 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of a 5% methanol-in-water solution to elute highly polar interferences.

-

Elution: Elute the retained sulfonylurea herbicides using 5 mL of 100% Acetonitrile.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase (yielding a 500x concentration factor).

-

Chromatographic Execution: Inject 10 µL onto the HPLC system using the gradient conditions outlined in Table 1.

Caption: Solid-Phase Extraction (SPE) workflow for trace enrichment of sulfonylurea herbicides.

Protocol B: QA/QC Assay for Anti-Diabetic Sulfonylureas in Formulations

Pharmaceutical analysis prioritizes speed, precision, and the ability to detect degradation products (stability-indicating). This protocol utilizes an isocratic method for the simultaneous determination of drugs like Gliclazide, Glibenclamide, Glipizide, and Glimepiride[1][4].

Step-by-Step Methodology:

-

Sample Extraction: Accurately weigh and crush 20 tablets. Transfer a powder equivalent to 5 mg of the active pharmaceutical ingredient (API) into a 100 mL volumetric flask.

-

Solubilization: Add 50 mL of HPLC-grade methanol. Sonicate the flask for 15 minutes to ensure complete dissolution of the API from the excipient matrix[1].

-

Dilution & Filtration: Make the volume up to 100 mL with methanol. Mix well and filter the solution through a 0.45 µm PTFE syringe filter.

-

Working Solution: Dilute the filtrate with the mobile phase to achieve a working concentration (e.g., 50 µg/mL).

-

System Suitability Testing (SST): Inject a standard mix 6 times. The system is validated for use only if the Relative Standard Deviation (RSD) of the peak areas is < 2.0%, the resolution between critical pairs is > 2.0, and the tailing factor is < 1.5.

-

Chromatographic Execution: Inject 20 µL onto the HPLC system using the isocratic conditions outlined in Table 1.

Data Presentation & Method Parameters

To facilitate easy comparison, the quantitative parameters and validation metrics for both workflows are summarized below.

Table 1: Comparative Chromatographic Conditions

| Parameter | Protocol A (Environmental Herbicides) | Protocol B (Pharmaceutical Anti-Diabetics) |

| Column | Agilent Zorbax SB-C18 (150 x 4.6 mm, 3.5 µm) | Reverse Phase C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water | Potassium Phosphate Buffer (pH 3.5) |

| Mobile Phase B | Acetonitrile | Methanol : Acetonitrile (60:10 v/v) |

| Elution Mode | Gradient (20% B to 96% B over 14 min) | Isocratic (Buffer : Organics = 30:70 v/v)[1] |

| Flow Rate | 0.6 mL/min | 1.5 mL/min[1] |

| Column Temp | 30 °C | 35 °C[1] |

| Detection | UV at 240 nm / LC-MS/MS (ESI+)[2] | UV at 230 nm[1] |

Table 2: Typical Method Validation Metrics

| Metric | Protocol A (Trace Environmental) | Protocol B (Pharmaceutical Assay) |

| Linearity Range | 0.05 – 50 µg/L | 10 – 50 µg/mL[1] |

| Limit of Detection (LOD) | < 14.5 ng/L (UV) / < 8.1 ng/L (MS)[2] | ~ 2.86 µg/mL[1] |

| Recovery | 77.6% – 102.0% (Matrix dependent)[3] | 99.4% – 101.0%[1] |

| Intraday Precision (RSD) | < 7.0%[3] | < 1.0%[1] |

Conclusion & Troubleshooting

The successful quantification of urea derivatives hinges entirely on controlling the ionization state of the molecule and eliminating secondary column interactions. If peak tailing is observed during Protocol B, analysts should immediately verify the pH of the phosphate buffer; a drift above pH 4.0 will rapidly degrade peak symmetry. For environmental samples in Protocol A, if recovery drops below 70%, ensure the SPE cartridge is not drying out between the conditioning and loading steps, as this collapses the C18 pores and prevents analyte retention.

References

- HPLC-UV and HPLC-MSn multiresidue determination of amidosulfuron, azimsulfuron, nicosulfuron, rimsulfuron, thifensulfuron methyl, tribenuron methyl and azoxystrobin in surface w

- Determination of sulfonylurea herbicide residues in tobacco leaves by molecularly imprinted-solid phase extraction-high performance liquid chrom

- Development of a RP-HPLC Method for Simultaneous Determination of Some Antidiabetic Sulfonylurea Drugs in Bulk and Pharmaceutical Dosage Forms International Journal of Pharmaceutical Sciences Review and Research

- Stability - Indicating RP-HPLC Method for Antidiabetic Drugs: Development and Validation in Pharmaceutical Formulation International Journal For Multidisciplinary Research (IJFMR)

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. HPLC-UV and HPLC-MSn multiresidue determination of amidosulfuron, azimsulfuron, nicosulfuron, rimsulfuron, thifensulfuron methyl, tribenuron methyl and azoxystrobin in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Determination of sulfonylurea herbicide residues in tobacco leaves by molecularly imprinted-solid phase extraction-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijfmr.com [ijfmr.com]

Application Note: In Vitro Cell Culture Assay Protocols for Evaluating Anticancer Urea Derivatives

Introduction & Mechanistic Rationale

Urea and diaryl urea derivatives (e.g., Sorafenib, Lenvatinib) represent a highly successful class of pharmacophores in modern targeted oncology. The molecular symmetry and hydrogen-bonding capacity of the urea moiety allow these compounds to act as potent, competitive inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR-2, c-MET, and mutant BRAF[1]. By blocking these critical signaling nodes, urea derivatives effectively dismantle the downstream MAPK/ERK pathways responsible for tumor angiogenesis and uncontrolled cellular proliferation, ultimately shunting the cancer cell into programmed cell death (apoptosis)[2][3].

To accurately evaluate the efficacy of newly synthesized urea derivatives, researchers must deploy a self-validating, multi-tiered in vitro testing strategy. This involves quantifying baseline cytotoxicity, calculating the half-maximal inhibitory concentration (IC50), and confirming the mechanistic induction of apoptosis to differentiate true anticancer activity from non-specific solvent toxicity[2].

Mechanism of action for anticancer urea derivatives targeting RTKs.

Experimental Strategy & Workflow

A robust protocol requires the selection of appropriate cell lines that express the target kinases. Standard panels typically include MCF-7 (breast carcinoma), A549 (non-small cell lung carcinoma), and HeLa (cervical adenocarcinoma)[4][5]. The workflow below outlines the sequence of assays required to validate a compound's efficacy.

Step-by-step workflow for in vitro evaluation of urea derivatives.

Detailed Step-by-Step Protocols

The following protocols are designed as a self-validating system. By combining a metabolic viability assay (MTT) with a specific mechanistic assay (Caspase-3/7), researchers can confidently attribute cell death to targeted kinase inhibition rather than off-target necrosis.

Protocol A: Cell Seeding and Compound Treatment

Causality & Rationale: Cells must be treated during their exponential growth (log) phase. Treating over-confluent cells masks the anti-proliferative effects of the urea derivatives, leading to artificially inflated IC50 values.

-

Harvesting: Detach target cancer cells (e.g., MCF-7, HeLa) using 0.25% Trypsin-EDTA and neutralize with complete culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Seeding: Seed cells into a flat-bottom 96-well tissue culture plate at an optimized density of 5,000 to 10,000 cells/well in 100 µL of medium[2][4].

-

Attachment: Incubate the plates overnight (18–24 hours) at 37°C in a humidified 5% CO 2 incubator.

-

Compound Preparation: Prepare serial dilutions of the urea derivative in pure DMSO. Dilute these stock solutions into the culture medium so that the final treatment concentrations range from 0.01 µM to 100 µM[6].

-

Quality Control (Self-Validation): Ensure the final DMSO concentration in the wells never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity. Always include a vehicle control (0.5% DMSO) and a positive control (e.g., Sorafenib or Doxorubicin)[7].

-

Incubation: Aspirate the old medium, apply 100 µL of the compound-treated medium, and incubate for 48 to 72 hours[4][5].

Protocol B: MTT Cell Viability Assay

Causality & Rationale: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. Because urea derivatives disrupt signaling pathways that maintain mitochondrial integrity and cell survival, a drop in metabolic activity directly correlates with the compound's cytotoxic potency[4].

-

Reagent Addition: Following the 48-72 hour treatment, carefully remove the culture medium to eliminate extracellular compound interference. Add 100 µL of fresh medium containing 0.5 mg/mL MTT reagent to each well.

-

Metabolic Conversion: Incubate the plates in the dark at 37°C for 2 to 4 hours. Observe under a microscope to confirm the formation of intracellular purple formazan crystals.

-

Solubilization: Carefully aspirate the MTT solution. Add 100–150 µL of a solubilization buffer (e.g., pure DMSO) to each well to completely dissolve the formazan crystals[2].

-

Measurement: Agitate the plate on an orbital shaker for 10 minutes. Measure the absorbance at 570 nm (with a reference wavelength of 620 nm to subtract background noise) using a microplate reader[4].

Protocol C: Caspase-3/7 Activation Assay